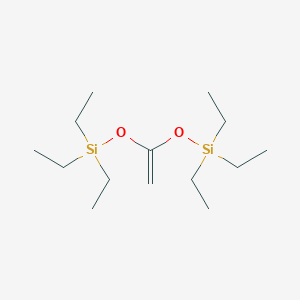
3,3,7,7-Tetraethyl-5-methylidene-4,6-dioxa-3,7-disilanonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,7,7-Tetraethyl-5-methylidene-4,6-dioxa-3,7-disilanonane: is a silicon-containing organic compound with the molecular formula C14H32O2Si2. This compound is characterized by its unique structure, which includes two silicon atoms and an oxygen bridge, making it a member of the siloxane family. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,7,7-Tetraethyl-5-methylidene-4,6-dioxa-3,7-disilanonane typically involves the reaction of tetraethyl orthosilicate with appropriate organic reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the siloxane bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
3,3,7,7-Tetraethyl-5-methylidene-4,6-dioxa-3,7-disilanonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The silicon atoms in the compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenation using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Halosilane compounds.
Scientific Research Applications
3,3,7,7-Tetraethyl-5-methylidene-4,6-dioxa-3,7-disilanonane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: Employed in the development of biocompatible materials for medical implants and drug delivery systems.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 3,3,7,7-Tetraethyl-5-methylidene-4,6-dioxa-3,7-disilanonane involves its interaction with various molecular targets. The silicon atoms in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of complex structures. These interactions are crucial in the development of materials with specific properties, such as increased strength, flexibility, and biocompatibility.
Comparison with Similar Compounds
Similar Compounds
- 5-Dodecyl-3,3,7,7-tetraethyl-4,6-dioxa-3,7-disilanonane
- 3,3,7,7-Tetraethyl-5-(trifluoromethyl)-4,6-dioxa-3,7-disilanonane
Uniqueness
3,3,7,7-Tetraethyl-5-methylidene-4,6-dioxa-3,7-disilanonane is unique due to its specific molecular structure, which includes a methylidene group and two silicon atoms. This structure imparts distinctive chemical properties, such as high thermal stability and resistance to oxidation, making it suitable for various advanced applications.
Properties
CAS No. |
24697-36-7 |
|---|---|
Molecular Formula |
C14H32O2Si2 |
Molecular Weight |
288.57 g/mol |
IUPAC Name |
triethyl(1-triethylsilyloxyethenoxy)silane |
InChI |
InChI=1S/C14H32O2Si2/c1-8-17(9-2,10-3)15-14(7)16-18(11-4,12-5)13-6/h7-13H2,1-6H3 |
InChI Key |
IVPWPUPOTCEGRU-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OC(=C)O[Si](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















